1-Ethyl-3-methylimidazolium bromide
Overview
Description
1-Ethyl-3-methylimidazolium bromide is an ionic liquid known for its unique properties and applications. It is a colorless to pale yellow crystalline solid with the chemical formula C6H11BrN2 and a molecular weight of 191.07 g/mol . This compound is soluble in water, dichloromethane, ethanol, and acetonitrile, but insoluble in ethyl acetate, ether, and alkanes . It is widely used in various fields due to its thermal stability, low volatility, and ability to dissolve a wide range of substances.
Preparation Methods
1-Ethyl-3-methylimidazolium bromide can be synthesized through a two-step process:
Synthesis of 1-ethyl-3-methylimidazole: This involves the reaction of 1-methylimidazole with bromoethane under reflux conditions. The reaction typically takes place in an inert atmosphere to prevent unwanted side reactions.
Formation of this compound: The resulting 1-ethyl-3-methylimidazole is then reacted with hydrobromic acid to form this compound.
Industrial production methods often involve similar steps but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-Ethyl-3-methylimidazolium bromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Complexation Reactions: It forms complexes with metal ions, which can be used in catalysis and material synthesis.
Reduction and Deoxygenation: It can act as a solvent and catalyst in reduction and deoxygenation reactions.
Common reagents used in these reactions include hydrobromic acid, bromoethane, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Ethyl-3-methylimidazolium bromide has a wide range of scientific research applications:
Medicine: It is being explored for its potential use in drug delivery systems and as a medium for pharmaceutical synthesis.
Mechanism of Action
The mechanism of action of 1-ethyl-3-methylimidazolium bromide involves its ability to interact with various molecular targets through ionic interactions and hydrogen bonding. It can disrupt hydrogen-bond networks in biomolecules, leading to changes in their structure and function . This property is particularly useful in the pretreatment of biomass for biofuel production, where it enhances enzyme accessibility and activity.
Comparison with Similar Compounds
1-Ethyl-3-methylimidazolium bromide is compared with other imidazolium-based ionic liquids, such as:
- 1-Butyl-3-methylimidazolium bromide
- 1-Ethyl-3-methylimidazolium chloride
- 1-Ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide
These compounds share similar properties but differ in their anions and alkyl chain lengths, which affect their solubility, thermal stability, and conductivity. This compound is unique due to its specific combination of ethyl and methyl groups, which provide a balance of hydrophobic and hydrophilic properties, making it versatile for various applications.
Properties
IUPAC Name |
1-ethyl-3-methylimidazol-3-ium;bromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N2.BrH/c1-3-8-5-4-7(2)6-8;/h4-6H,3H2,1-2H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWQYPLXGJIXMMV-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C[N+](=C1)C.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2049343 | |
Record name | 1-Ethyl-3-methylmidazolium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2049343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65039-08-9 | |
Record name | 1-Ethyl-3-methylimidazolium bromide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=65039-08-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Ethyl-3-methylmidazolium bromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065039089 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Ethyl-3-methylmidazolium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2049343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Ethyl-3-methylimidazolium bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-ETHYL-3-METHYLMIDAZOLIUM BROMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XO254YE73I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 1-Ethyl-3-methylimidazolium bromide?
A1: this compound has the molecular formula C6H11BrN2 and a molecular weight of 191.06 g/mol.
Q2: Are there any spectroscopic techniques used to characterize this compound?
A2: Yes, several spectroscopic techniques have been employed. X-ray absorption spectroscopy (XAS) has been instrumental in revealing the local coordination structure of bromide ions within this ionic liquid. Additionally, soft X-ray absorption and emission spectroscopy (XAS and XES) have provided valuable insights into the electronic structure of the compound.
Q3: How stable is this compound at high temperatures?
A3: Research indicates that upon heating, this compound undergoes thermal decomposition, releasing alkyl bromides and alkylimidazoles. This suggests the need for careful temperature control in applications involving this compound.
Q4: Has this compound been explored for enhancing the properties of other materials?
A4: Yes, studies have shown that this compound can be used to improve the fire resistance of wood. This is attributed to the dehydration effect of the ionic liquid.
Q5: Can this compound be used with different metals?
A5: Research suggests that this compound shows promise in metal-related applications. For instance, it has been used in the co-deposition of aluminum-nickel alloys at room temperature. Furthermore, it has been utilized in the electrodeposition of zinc from a Lewis basic melt, highlighting its potential in metal plating and processing.
Q6: Does this compound exhibit any catalytic activity?
A6: Studies demonstrate that this compound can act as a solvent and a potential promoter in chemical reactions. For example, it has been investigated for its role in the synthesis of dimethyl carbonate from methanol and carbon dioxide.
Q7: What is the role of this compound in biomass processing?
A7: this compound has demonstrated potential in biomass processing, specifically in the production of furfural from carbohydrates. Its ability to dissolve metal salts, such as SnCl4, further expands its utility as a reaction medium in this field.
Q8: Can this compound be used in the synthesis of zeolites?
A8: Yes, this compound has been employed as a solvent and template in the ionothermal synthesis of aluminophosphate molecular sieves. This highlights its potential in the creation of porous materials with specific applications in catalysis and separation processes.
Q9: Have computational methods been applied to study this compound?
A9: Absolutely. Molecular dynamics simulations, often coupled with high-energy X-ray diffraction measurements, have been crucial for understanding the liquid structure of this compound. This combination allows researchers to visualize the spatial arrangement and interactions of ions within the liquid phase.
Q10: What insights do computational studies provide about the interactions of this compound?
A10: Computational studies have revealed that the bromide ions in this compound are more symmetrically distributed around the cation ring in the liquid state compared to the crystalline form. Such information is essential for understanding the behavior and properties of this ionic liquid in various applications.
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